Impromidine hydrochloride

概要

説明

イプロミジン塩酸塩は、非常に強力で特異的なヒスタミンH2受容体アゴニストです。 胃酸分泌を刺激する能力により、胃分泌指標として診断的に使用されてきました .

準備方法

合成経路と反応条件

イプロミジン塩酸塩の合成には、N-[2-[(5-メチル-4-イミダゾリル)メチルチオ]エチル]チオ尿素とヨウ化メチルをメタノール中で反応させて、対応するチオウロニウムヨウ化物を生成する工程が含まれます。この中間体は、イオン交換樹脂で処理することにより硫酸塩に変換されます。 最後に、硫酸塩は、還流する水中で4-(3-アミノプロピル)イミダゾールと縮合されます .

工業生産方法

イプロミジン塩酸塩の工業生産方法は、パブリックドメインで広く文書化されていません。上記の合成経路は、反応条件と精製プロセスを適切に最適化することで、工業生産に拡大できます。

化学反応の分析

反応の種類

イプロミジン塩酸塩は、イミダゾールやグアニジンなどの反応性官能基の存在により、主に置換反応を起こします .

一般的な試薬と条件

生成される主な生成物

置換反応から生成される主な生成物には、さまざまなチオウロニウム誘導体とイミダゾール誘導体があります .

科学研究への応用

イプロミジン塩酸塩は、いくつかの科学研究への応用があります。

科学的研究の応用

Gastrointestinal Research

Mechanism of Action

Impromidine stimulates gastric acid secretion by acting on histamine H2 receptors. It has been shown to produce significant gastric acid output comparable to histamine but with greater potency.

Case Study: Canine Model

A study involving conscious gastric fistula dogs demonstrated that impromidine produced a maximum stimulation of gastric hydrochloric acid output and increased heart rate, similar to histamine but approximately 38 times more potent . The study also indicated that the effects of impromidine on pepsin secretion were qualitatively similar to those of histamine, revealing its specificity for H2-mediated effects.

Human Studies

In human trials, impromidine administered intravenously at a dose of 10 micrograms per kilogram per hour resulted in near-maximal gastric acid secretion. Cimetidine, an H2 antagonist, significantly inhibited this output by about 65%, confirming the agonistic role of impromidine .

| Study Type | Subject Group | Dose | Result |

|---|---|---|---|

| Canine Model | 5 Dogs | 0.46 to 46 nmol/kg.hr | Maximal gastric HCl stimulation |

| Human Study | 5 Volunteers | 10 µg/kg/hr IV | Near-maximal acid secretion |

Cardiovascular Effects

Clinical Tolerance

Impromidine has been evaluated for its cardiovascular effects in patients with peptic ulcer disease. In a study involving 40 patients, it was found to be well tolerated with only minor cardiovascular effects noted . The peak acid output from impromidine was comparable to that of pentagastrin, another gastric stimulant.

Effects on Heart Rate and Blood Pressure

The compound's impact on heart rate and systolic blood pressure was also investigated. Impromidine increased heart rate significantly while causing a fall in systolic blood pressure, similar to the effects observed with histamine .

Potential Therapeutic Uses

Exploration in Other Conditions

While primarily studied for its gastrointestinal effects, the unique properties of impromidine as an H2 receptor agonist suggest potential therapeutic applications in other areas, such as:

- Cardiac Dysfunction : Given its cardiovascular effects, further research could explore its role in managing conditions like hypotension or cardiac arrest.

- Allergic Reactions : As a histamine agonist, it may have implications in treating conditions related to histamine deficiency or dysregulation.

作用機序

イプロミジン塩酸塩は、Gタンパク質共役受容体であるヒスタミンH2受容体に結合することで作用を発揮します。この結合はアデニル酸シクラーゼを活性化し、サイクリックAMPレベルの上昇につながります。 サイクリックAMPレベルの上昇は、タンパク質キナーゼAの活性化をもたらし、さらに胃での胃酸分泌を刺激します .

類似の化合物との比較

類似の化合物

ヒスタミン: ヒスタミン受容体の天然リガンドですが、イプロミジン塩酸塩に比べて特異性と効力が低いです.

ジマプリット: 別のヒスタミンH2受容体アゴニストですが、薬物動態特性が異なります.

アムタミン: 研究で使用される選択的なヒスタミンH2受容体アゴニスト.

独自性

イプロミジン塩酸塩は、ヒスタミンH2受容体に対する高い効力と特異性により独自です。 そのため、これらの受容体の正確な活性化が要求される診断目的や研究用途に特に役立ちます .

類似化合物との比較

Similar Compounds

Histamine: The natural ligand for histamine receptors, but less specific and potent compared to Impromidine Hydrochloride.

Dimaprit: Another histamine H2 receptor agonist, but with different pharmacokinetic properties.

Amthamine: A selective histamine H2 receptor agonist used in research.

Uniqueness

This compound is unique due to its high potency and specificity for histamine H2 receptors. This makes it particularly useful for diagnostic purposes and research applications where precise activation of these receptors is required .

生物活性

Impromidine hydrochloride is a potent and selective histamine H2 receptor agonist, primarily used in cardiovascular and gastric secretory studies. This article delves into the biological activity of impromidine, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

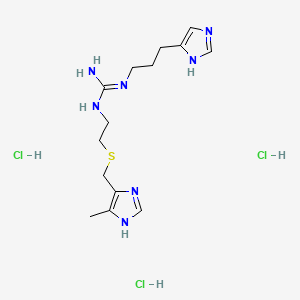

- Chemical Structure : Impromidine is characterized by a guanidine group with two imidazole-containing side chains, contributing to its activity as a histamine H2 receptor agonist.

- Molecular Weight : 430.83 g/mol.

- Mechanism of Action : As a selective agonist for the H2 receptor, impromidine stimulates gastric acid secretion and influences cardiovascular parameters such as heart rate (HR) and blood pressure.

In Vitro Studies

-

Positive Inotropic Activity :

- Impromidine has been shown to enhance the force of contraction in human ventricular tissues. At a concentration of , it inhibited maximal responses to histamine, indicating its role as a partial agonist compared to histamine itself .

- The positive inotropic effects were consistent across various studies, demonstrating that impromidine's action is mediated through H2 receptors.

- Gastric Secretion :

In Vivo Studies

-

Animal Models :

- Research on conscious dogs indicated that impromidine could stimulate gastric HCl output and increase HR similarly to histamine but with greater potency—38 times more effective in acid stimulation and 30 times more effective in raising HR compared to histamine .

- The cardiovascular effects included a decrease in systolic blood pressure, reinforcing the notion that these effects are primarily mediated by H2 receptors.

- Human Trials :

Comparative Studies

| Study Type | Parameter | Impromidine Effect | Histamine Effect |

|---|---|---|---|

| In Vitro | Positive Inotropic Activity | Partial agonist; inhibits histamine response | Full agonist; stronger contraction |

| In Vivo (Dogs) | Gastric Acid Secretion | ED50 = 3.8 nmol/kg/h; 38x potency | ED50 = 145 nmol/kg/h |

| Human Trials | Acid Secretion | Near-maximal secretion at | Comparable output with higher side effects |

Case Studies and Research Findings

- Comparative Efficacy in Gastric Secretion :

- Cardiovascular Effects :

- Mechanistic Insights :

特性

CAS番号 |

65573-02-6 |

|---|---|

分子式 |

C14H26Cl3N7S |

分子量 |

430.8 g/mol |

IUPAC名 |

2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;trihydrochloride |

InChI |

InChI=1S/C14H23N7S.3ClH/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12;;;/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18);3*1H |

InChIキー |

HNQSXVXPLCRZNZ-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl |

正規SMILES |

CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl |

Key on ui other cas no. |

65573-02-6 |

関連するCAS |

55273-05-7 (Parent) |

同義語 |

Hydrochloride, Impromidine Impromidine Impromidine Hydrochloride Impromidine Oxalate (1:2) Impromidine Trihydrochloride SK and F 92676 SK and F-92676 SK and F92676 SKF 92676 SKF-92676 SKF92676 Trihydrochloride, Impromidine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。